1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
The compound is a derivative of phenylboronic acid, which is widely used in organic synthesis and catalysis . It contains a 1,3,2-dioxaborolane group, which is a common motif in boronic esters .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple phenyl rings and a 1,3,2-dioxaborolane group .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the phenyl rings and the 1,3,2-dioxaborolane group .Scientific Research Applications
Crystal Structure and DFT Study
Compounds with 1,3,2-dioxaborolan-2-yl groups are subject to extensive research due to their unique structural properties. For instance, Huang et al. (2021) investigated compounds including 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives. They explored their synthesis and crystal structures using X-ray diffraction and density functional theory (DFT), revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Boronated Compounds in Medicine and Chemistry
Boronated compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives are gaining attention in medical and chemical research. Morrison et al. (2010) described the synthesis of boronated phosphonium salts, which were evaluated for cytotoxicity and cellular uptake in various cell lines. These compounds have potential applications in cancer therapy and diagnostic imaging (Morrison et al., 2010).
Sensing and Detection Applications
Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups are also studied for their applications in sensing and detection. Fu et al. (2016) synthesized derivatives of these compounds for the efficient detection of hydrogen peroxide vapor, a critical component in explosive detection. Their work highlights the potential of these compounds in security and environmental monitoring (Fu et al., 2016).
Mechanism of Action
Target of Action
The compound “1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is primarily used in the fabrication of phosphorescent organic light-emitting diodes (PHOLEDs) . It acts as a host material for red, green, and blue phosphors .
Mode of Action
This compound interacts with its targets by facilitating the spin-orbit coupling . This process utilizes both singlet and triplet excitons, which are essential for the functioning of PHOLEDs . The compound’s mode of action also involves the Suzuki coupling reaction , enabled by the pinacolborane group .
Biochemical Pathways
The compound affects the electroluminescence performance of PHOLEDs . It plays a crucial role in the charge recombination efficiency , which is a key factor in the performance of PHOLEDs. The compound also mitigates triplet-triplet annihilation and concentration quenching phenomena , which are common issues in PHOLEDs.
Result of Action
The compound’s action results in high performance RGB-based PHOLEDs . Specifically, PHOLEDs based on this compound have been shown to achieve a maximum external quantum efficiency (EQE) of 19.4% . The compound also contributes to the low efficiency roll-off of these devices .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGAOVQYSHYZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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